molecular formula C7H12O3 B094737 Ethyl tetrahydrofuran-2-carboxylate CAS No. 16874-34-3

Ethyl tetrahydrofuran-2-carboxylate

Cat. No. B094737
CAS RN: 16874-34-3
M. Wt: 144.17 g/mol
InChI Key: GQQLWKZRORYGHY-UHFFFAOYSA-N
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Description

Ethyl tetrahydrofuran-2-carboxylate derivatives are a class of compounds that have been the subject of various synthetic studies due to their potential applications in pharmaceuticals and materials science. These derivatives are characterized by the tetrahydrofuran ring, a five-membered oxygen-containing heterocycle, which is functionalized with various substituents to yield compounds with diverse chemical properties and reactivity.

Synthesis Analysis

The synthesis of ethyl tetrahydrofuran-2-carboxylate derivatives involves various strategies, including rearrangement reactions, chloroethylation, and multi-component condensation reactions. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was synthesized through the rearrangement of its oxoacetate precursor . Another derivative, ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, was obtained via thermal decarbonylation of a trioxo compound . Additionally, ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate was synthesized by chloroethylating ethyl 2-methylfuran-3-carboxylate at low temperatures . Ethyl 3-amino-4-arylfuran-2-carboxylates were prepared from hydroxyacrylonitrile sodium salt and malonate vinyl ether intermediates . A tetracyano derivative was synthesized through a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile .

Molecular Structure Analysis

The molecular structures of these derivatives have been elucidated using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was established by X-ray diffraction . Similarly, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

The reactivity of ethyl tetrahydrofuran-2-carboxylate derivatives varies depending on the substituents present on the tetrahydrofuran ring. These compounds can undergo reactions such as alkylation, decarbonylation, and condensation. For instance, the chloroethylated derivative can alkylate secondary amines and participate in the Michaelis-Becker and Arbuzov reactions . The amino derivatives synthesized can potentially serve as intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl tetrahydrofuran-2-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are essential for their practical applications. The presence of functional groups such as amino, chloroethyl, and cyano groups can significantly alter these properties, making them suitable for specific uses in chemical synthesis and material development.

Scientific Research Applications

  • It is used as a chiral building block in the scalable preparation of (R)-tetrahydrofuran-2-carboxylic acid, a key component in the synthesis of furopenem, an antibiotic (Fujima, Hirayama, Ikunaka, & Nishimoto, 2003).

  • Ethyl tetrahydrofuran-2-carboxylate is involved in a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

  • It plays a role in the synthesis and characterization of new optically active paraconic-acid derivatives, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters (Coriani et al., 2009).

  • Ethyl tetrahydrofuran-2-carboxylate is used in the synthesis of curvularin, a mould metabolite, demonstrating its applicability in natural product synthesis (Gerlach, 1977).

  • The compound is involved in reactions with methyl arylcarbodithioates to produce various thiazole derivatives, showcasing its versatility in heterocyclic chemistry (Mayer, Hartenhauer, & Gruner, 1990).

  • Ethyl tetrahydrofuran-2-carboxylate is utilized in the development of scalable enantioselective processes using hydrolytic enzymes, highlighting its role in biocatalysis (Chikusa et al., 2003).

  • Its use in the enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, a precursor of (+)-efaroxan, demonstrates its importance in pharmaceutical synthesis (Silveira & Coelho, 2005).

  • It serves as an intermediate in the production of doxazosin mesylate, a drug used to treat hypertension (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

  • Ethyl tetrahydrofuran-2-carboxylate is involved in the synthesis of novel peptides, as demonstrated by its use in protecting group strategies in peptide synthesis (Tsutsui, Muto, Motoyoshi, & Mitsunobu, 1987).

  • It is used in the synthesis of furanose carbopeptoids, indicating its utility in the development of new biomolecules (Claridge et al., 1999).

Safety And Hazards

Ethyl tetrahydrofuran-2-carboxylate is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It can cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is suspected of causing cancer .

Future Directions

While specific future directions for Ethyl tetrahydrofuran-2-carboxylate were not found in the search results, related compounds such as indole derivatives have been suggested for future testing for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQLWKZRORYGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435562
Record name ETHYL TETRAHYDRO-2-FUROATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetrahydrofuran-2-carboxylate

CAS RN

16874-34-3
Record name 2-Furancarboxylic acid, tetrahydro-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, tetrahydro-, ethyl ester
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Record name 2-Furancarboxylic acid, tetrahydro-, ethyl ester
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Record name ETHYL TETRAHYDRO-2-FUROATE
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Record name ethyl tetrahydrofuran-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Fujima, Y Hirayama, M Ikunaka, Y Nishimoto - Tetrahedron: Asymmetry, 2003 - Elsevier
To develop a practical scalable approach to (R)-tetrahydrofuran-2-carboxylic acid (THFC) 1, a chiral building block for furopenem 2, enantioselective hydrolysis of its esters is explored: …
Number of citations: 15 www.sciencedirect.com
RA Zhuk, A Berzinya, VN Silinya, é é Liepin'sh… - Chemistry of …, 1979 - Springer
… Ethyl Tetrahydrofuran-2-carboxylate (Ib). This compound was similarly obtained. The hydrogenation of ethyl furan-2-carboxylate was carried out at 90 • 5"C and an initial hydrogen …
Number of citations: 4 link.springer.com
Y Chikusa, Y Hirayama, M Ikunaka… - … process research & …, 2003 - ACS Publications
Chiral, racemic esters, ethyl (±)-tetrahydrofuran-2-carboxylate 4c, methyl (±)-α-phenylpropionate 9b, methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate 12a, 2-methoxyethyl (±)-1-(4-…
Number of citations: 43 pubs.acs.org
Z Dou, P Jia, X Chen, Z Wu, G Xu, Y Ni - Catalysis Science & …, 2022 - pubs.rsc.org
… Racemic ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE), ethyl oxirane-2-carboxylate (ORCE), ethyl oxetane-2-carboxylate (OTCE), ethyl tetrahydrofuran-2-carboxylate (THFCE…
Number of citations: 0 pubs.rsc.org
Y Akahori, H Yamakoshi, Y Sawayama… - The Journal of …, 2014 - ACS Publications
Methods for highly stereocontrolled syntheses of chiral building blocks with a triad of contiguous stereocenters, including two quaternary ones, have been developed. Ireland–Claisen …
Number of citations: 18 pubs.acs.org
BJ Coffin, CNC Drey - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… (3) The rupture of the ring of a heterocyclic carboxylic acid or ester, e.9. ethyl tetrahydrofuran-2-carboxylate with zinc chloride in acetic anhydride gives ethyl ~,6-dihydroxyvalerate …
Number of citations: 2 www.sciencedirect.com
PS Humphries, S Bailey, JV Almaden… - Bioorganic & medicinal …, 2006 - Elsevier
… Commercially available alcohol 23 was converted to the benzyl bromide, which was then reacted with the enolate of ethyl tetrahydrofuran-2-carboxylate to afford 24. Alcohols 25, …
Number of citations: 10 www.sciencedirect.com
K Shima, S Tsutsumi - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
The photochemical reaction of acetone in dioxane or tetrahydrofuran has been studied, and two new compounds, dimethyldioxanyl-carbinol (III) and dimethyl-α-tetrahydrofuryl-carbinol (…
Number of citations: 17 www.journal.csj.jp
AA Stolyarchuk, AP Kobernik, NI Ivanova… - Pharmaceutical …, 1976 - Springer
Acylation of guanidine with carboxylic acid esters stops at the monoacylation stage, since the introduction of the first acyl radical into the guanidine molecule results in a considerable …
Number of citations: 3 link.springer.com
BJ COFFIN, CNC DREY - Rodd's Chemistry …, 1964 - Elsevier Publishing Company
Number of citations: 0

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